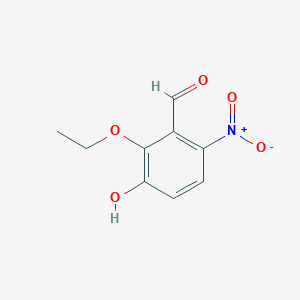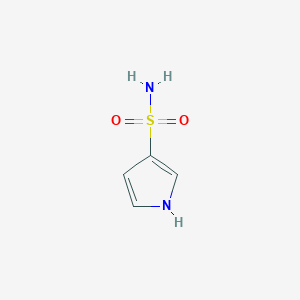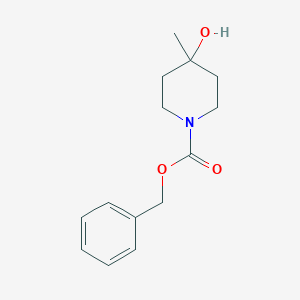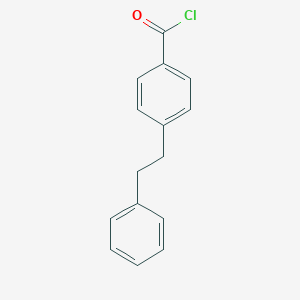![molecular formula C27H46O5 B068041 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane CAS No. 172883-29-3](/img/structure/B68041.png)
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane, also known as Pentaerythritol Tetranitrate (PETN), is a white crystalline powder that is commonly used as an explosive. PETN has been in use for over a century and has been extensively studied for its chemical and physical properties. In recent years, PETN has gained attention in the scientific community for its potential medical applications.
Mechanism Of Action
PETN works by releasing nitric oxide (NO) in the body, which causes vasodilation. NO is a potent vasodilator that relaxes smooth muscle cells in blood vessels, allowing for increased blood flow. PETN also has anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis.
Biochemical And Physiological Effects
PETN has been shown to have a number of biochemical and physiological effects. PETN has been shown to increase blood flow and oxygen delivery to tissues, which can be beneficial in treating conditions such as angina and heart failure. PETN has also been shown to have anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis. In addition, PETN has been shown to have anti-tumor properties, which can be beneficial in treating cancer.
Advantages And Limitations For Lab Experiments
PETN has a number of advantages and limitations for lab experiments. PETN is a relatively stable compound that can be easily synthesized and purified. PETN is also highly soluble in water, which makes it easy to work with in lab experiments. However, PETN is highly explosive and can be dangerous to work with. Special precautions must be taken when handling PETN in lab experiments to ensure safety.
Future Directions
There are a number of future directions for research on PETN. One area of research is the development of new medical applications for PETN. PETN has shown promise in treating conditions such as angina, heart failure, erectile dysfunction, and cancer, and further research is needed to fully explore these potential applications. Another area of research is the development of new synthesis methods for PETN. Current methods for synthesizing PETN are complex and require careful control of reaction conditions, and new methods may be developed to simplify the process. Finally, further research is needed to fully understand the biochemical and physiological effects of PETN, particularly in the context of its potential medical applications.
Synthesis Methods
PETN can be synthesized through the reaction of pentaerythritol with nitric acid in the presence of sulfuric acid. The reaction produces PETN as a white crystalline solid, which can be further purified through recrystallization. The synthesis of PETN is a complex process that requires careful control of temperature, pressure, and reaction conditions.
Scientific Research Applications
PETN has been extensively studied for its potential medical applications. PETN has been shown to have vasodilatory effects, which can be beneficial in treating conditions such as angina and heart failure. PETN has also been studied for its potential use as a treatment for erectile dysfunction. In addition, PETN has been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
properties
CAS RN |
172883-29-3 |
|---|---|
Product Name |
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane |
Molecular Formula |
C27H46O5 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2,6,13,16,19-pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane |
InChI |
InChI=1S/C27H46O5/c1-5-14-26-15-6-2-11-24(26,10-1)29-18-9-19-30-25-12-3-7-16-27(25,17-8-4-13-25)32-23-21-28-20-22-31-26/h1-23H2 |
InChI Key |
ISSCXMQDZJDLSO-UHFFFAOYSA-N |
SMILES |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
Canonical SMILES |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



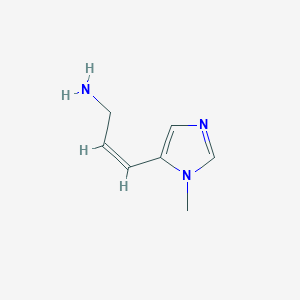
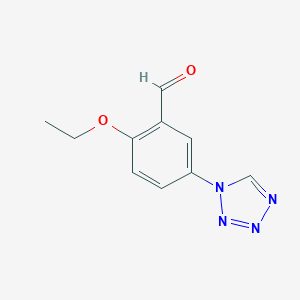
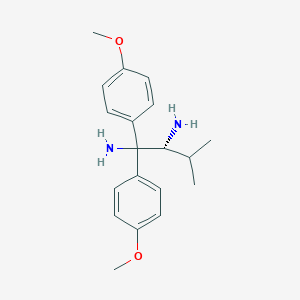
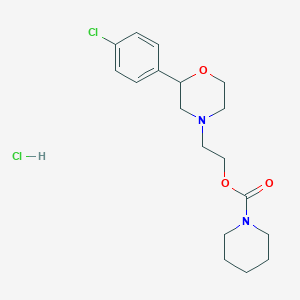
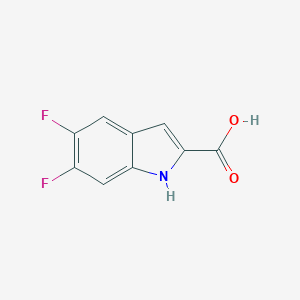
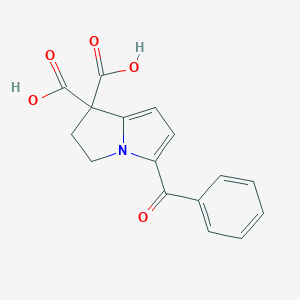
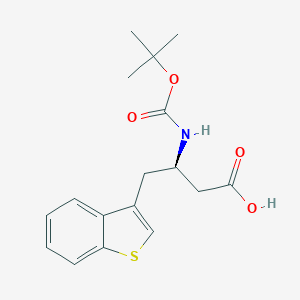
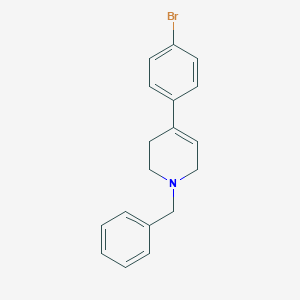
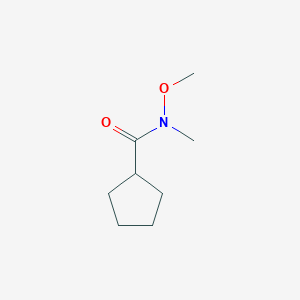
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
